Product packaging for 1-Hydroxycyclohexyl phenyl ketone(Cat. No.:CAS No. 947-19-3)

1-Hydroxycyclohexyl phenyl ketone

Cat. No.: B179516
CAS No.: 947-19-3
M. Wt: 204.26 g/mol
InChI Key: QNODIIQQMGDSEF-UHFFFAOYSA-N
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Description

Contextualization within Photoinitiator Chemistry

1-Hydroxycyclohexyl phenyl ketone is an organic compound that functions as a highly efficient photoinitiator. cymitquimica.comsinocurechem.com Photoinitiators are molecules that, upon absorbing ultraviolet (UV) light, generate reactive species such as free radicals or cations. cymitquimica.com These species then initiate polymerization reactions, a process fundamental to UV-curable technologies. cymitquimica.comchemicalbook.com this compound belongs to the family of hydroxyacetophenones and is classified as a Norrish Type I photoinitiator. arkema.com This classification indicates that upon excitation by UV light, the molecule undergoes a primary cleavage (α-cleavage) to form two free radical fragments, which are responsible for initiating polymerization.

The compound is characterized by its ability to absorb UV light, with an absorption maximum at 244 nm, and initiate the polymerization of unsaturated systems, such as those containing acrylic resins or vinyl monomers. sinocurechem.comarkema.com It is valued for its high initiation efficiency, excellent thermal stability, and its tendency to cause low yellowing in the final cured product. sinocurechem.commdpi.com This photoinitiator is soluble in many resins and organic solvents like acetone, butyl acetate, methanol, and toluene, but only slightly soluble in water. chemicalbook.comfishersci.ca Its role is crucial in the rapid curing of coatings, inks, and adhesives. cymitquimica.comfishersci.ca

Significance in Advanced Materials Science

The application of this compound extends significantly into the field of advanced materials science. cymitquimica.com It is a key component in the formulation of UV-curable materials used in a variety of modern technologies, including 3D printing, plastic coatings, and construction materials. mdpi.com The compound's efficiency in promoting rapid polymerization under UV light makes it particularly suitable for applications requiring fast processing and curing times.

In the realm of biomaterials, this compound is utilized due to its biocompatibility and water-solubility, which are of high interest for applications like bio-printing. mdpi.com It can be used as a substrate for creating thin films capable of immobilizing enzymes and other proteins on the surface of polymers. biosynth.com Furthermore, it may serve as a base material in the formation of block and grafted copolymers, which are complex macromolecules with tailored properties. chemicalbook.comalfa-chemistry.com The compound also plays a role in organic synthesis, for instance, in mediating hydride transfer reactions for the conversion of alcohols. chemicalbook.com

Historical Trajectories of Research on the Chemical Compound

Research into this compound has been driven by the need for efficient and environmentally conscious synthesis methods for photoinitiators. A common synthetic route starts with cyclohexanecarboxylic acid. google.com This process typically involves several key steps: acylation, often using phosphorus trichloride (B1173362) or thionyl chloride to form cyclohexanecarbonyl chloride; a Friedel-Crafts reaction with benzene (B151609) in the presence of a Lewis acid catalyst like aluminum trichloride to produce cyclohexyl phenyl ketone; and finally, a hydrolysis step to yield the final product, this compound. google.comguidechem.comresearchgate.net

Over time, various modifications to this synthesis process have been developed to improve the yield and reduce the environmental impact. google.com For instance, research has focused on optimizing the reaction conditions, such as the ratios of reactants and catalysts, and developing chlorination and hydrolysis steps that can be performed in the same reaction vessel to simplify the process and increase efficiency. guidechem.comgoogle.com These advancements in synthetic methodology have made this compound more readily available for its wide range of applications in industry and research. mdpi.com

Interactive Data Tables

Physical and Chemical Properties

PropertyValueSource(s)
Molecular FormulaC₁₃H₁₆O₂ cymitquimica.combiosynth.com
Molecular Weight204.26 g/mol biosynth.comalfa-chemistry.com
AppearanceWhite crystalline powder alfa-chemistry.com
Melting Point47-50 °C chemicalbook.comalfa-chemistry.com
Boiling Point175 °C at 15 mmHg chemicalbook.comalfa-chemistry.com
Density1.17 g/cm³ alfa-chemistry.com
Flash Point144.2 °C alfa-chemistry.com
SolubilitySlightly soluble in water; Soluble in acetone, butyl acetate, methanol, and toluene. chemicalbook.comfishersci.ca
UV Absorption Maximum244 nm arkema.com

Synonyms and Identifiers

TypeIdentifierSource(s)
IUPAC Name(1-hydroxycyclohexyl)-phenylmethanone alfa-chemistry.comnih.gov
CAS Number947-19-3 sinocurechem.comchemicalbook.com
Synonyms1-Benzoylcyclohexanol, Irgacure 184, Photoinitiator 184 cymitquimica.comsinocurechem.comfishersci.ca
InChI KeyQNODIIQQMGDSEF-UHFFFAOYSA-N alfa-chemistry.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16O2 B179516 1-Hydroxycyclohexyl phenyl ketone CAS No. 947-19-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-hydroxycyclohexyl)-phenylmethanone
Source PubChem
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InChI

InChI=1S/C13H16O2/c14-12(11-7-3-1-4-8-11)13(15)9-5-2-6-10-13/h1,3-4,7-8,15H,2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNODIIQQMGDSEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9044748
Record name (1-Hydroxycyclohexyl)(phenyl)methanone
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Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder; Liquid; NKRA; Other Solid; Pellets or Large Crystals, Liquid
Record name Methanone, (1-hydroxycyclohexyl)phenyl-
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CAS No.

947-19-3
Record name 1-Hydroxycyclohexyl phenyl ketone
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Record name Hydroxycyclohexyl phenyl ketone
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Record name 1-Hydroxycyclohexyl phenyl ketone
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Record name Methanone, (1-hydroxycyclohexyl)phenyl-
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Record name (1-Hydroxycyclohexyl)(phenyl)methanone
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Record name Hydroxycyclohexyl phenyl ketone
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Record name HYDROXYCYCLOHEXYL PHENYL KETONE
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Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 1-Hydroxycyclohexyl Phenyl Ketone

The synthesis of this compound is a multi-step process that has been refined through various established routes. These pathways typically begin with a derivative of cyclohexanecarboxylic acid and proceed through key intermediates to yield the final product.

Acylation of Cyclohexanecarboxylic Acid Derivatives

A primary method for synthesizing the precursor to this compound involves the acylation of cyclohexanecarboxylic acid. zhishangchemical.comgoogle.com This initial step is crucial for creating the necessary acyl chloride intermediate. The process typically involves reacting cyclohexanecarboxylic acid with a chlorinating agent, such as phosphorus trichloride (B1173362) or thionyl chloride. zhishangchemical.comresearchgate.net For instance, when phosphorus trichloride is used, the reaction is conducted by heating the mixture. zhishangchemical.comgoogle.com One described method involves heating cyclohexanecarboxylic acid to approximately 35±2°C before adding phosphorus trichloride and maintaining the temperature at 60±2°C for at least four hours to produce cyclohexanecarbonyl chloride. guidechem.com Another study reports a 91.7% yield of cyclohexyl carbonyl chloride when using thionyl chloride with a molar ratio of 1:1.4 (cyclohexane carboxylic acid to thionyl chloride) and a reaction time of 3.5 hours. researchgate.net

Friedel-Crafts Acylation Pathways

Following the formation of cyclohexanecarbonyl chloride, the next critical stage is the Friedel-Crafts acylation of benzene (B151609). google.comsmolecule.com This electrophilic substitution reaction, catalyzed by a Lewis acid like anhydrous aluminum trichloride, attaches the cyclohexylcarbonyl group to the benzene ring, forming cyclohexyl phenyl ketone. zhishangchemical.comresearchgate.net The reaction conditions are carefully controlled to ensure high yield and purity. Typically, benzene and the aluminum trichloride catalyst are cooled before the dropwise addition of cyclohexanecarbonyl chloride. guidechem.com Reaction temperatures are generally kept low, for example between 5-10°C, and then maintained at around 15±2°C for at least 2.5 hours. google.comguidechem.com The successful synthesis of cyclohexyl phenyl ketone via this pathway has been reported with yields as high as 88.67%. researchgate.net After the reaction, a hydrolysis step using dilute hydrochloric acid is performed to decompose the ketone-catalyst complex and isolate the cyclohexyl phenyl ketone. zhishangchemical.comgoogle.com

Interactive Data Table: Parameters for the Synthesis of Cyclohexyl Phenyl Ketone

StepReagentsTemperature (°C)Duration (hours)Key Ratios (by weight)
Acylation Cyclohexanecarboxylic acid, Phosphorus trichloride60 ± 2≥ 4Cyclohexanecarboxylic acid : PCl₃ = 1.8-2.2 : 1
Friedel-Crafts Acylation Cyclohexanecarbonyl chloride, Benzene, Aluminum trichloride15 ± 2≥ 2.5Benzene : AlCl₃ : Cyclohexanecarbonyl chloride = 9 : 2.9-3.1 : 3.16-3.36

Halogenation and Subsequent Hydrolysis Mechanisms

The final steps in the synthesis of this compound involve the halogenation of the intermediate, cyclohexyl phenyl ketone, followed by hydrolysis. google.com The α-carbon to the carbonyl group is first chlorinated by reacting cyclohexyl phenyl ketone with chlorine gas at an elevated temperature, typically around 60-65°C, to yield 1-chlorocyclohexyl phenyl ketone. guidechem.comgoogle.com

This chlorinated intermediate is then subjected to alkaline hydrolysis. zhishangchemical.com The reaction is carried out using an aqueous solution of a strong base, such as sodium hydroxide, often in the presence of a phase transfer catalyst to facilitate the reaction. guidechem.comgoogle.com The weight ratio of 1-chlorocyclohexyl phenyl ketone to the alkali is a critical parameter, with ratios around 1:0.95-1.10 being reported. google.comguidechem.com The hydrolysis step replaces the chlorine atom with a hydroxyl group, leading to the formation of the crude this compound, which can then be purified. google.com

Design and Synthesis of Macro-Photoinitiators Incorporating this compound

To address issues such as migration and compatibility in polymeric systems, this compound (also known as HCPK or Irgacure 184) is often incorporated into larger macromolecular structures, creating what are known as macro-photoinitiators. researchgate.net

Strategies for Covalent Integration into Polymeric Systems

Covalently bonding this compound into a polymer chain is a key strategy to reduce its mobility and potential for leaching from a cured material. researchgate.net One approach involves reacting the hydroxyl group of HCPK with other monomers. For example, novel macro-photoinitiators have been synthesized by reacting HCPK with various isocyanates, 2-hydroxyethyl methacrylate (B99206) (HEMA), and pentaerythritol (B129877) triacrylate (PETA). researchgate.net Another strategy involves the synthesis of cyclopolymerizable photoinitiators by attaching a diallyl amine group to the HCPK molecule. rsc.org This modified photoinitiator can then be copolymerized with other monomers, such as diallyldimethylammonium chloride, to create a water-soluble linear polymeric photoinitiator. rsc.org The hydroxyl group of HCPK can also be used to attach it to surfaces, for instance, to modify the surface of SU-8 photoresist, enabling the subsequent photografting of hydrogel films. google.com

Development of Supramolecular Architectures with the Chemical Compound

Supramolecular chemistry offers another advanced approach to encapsulate or non-covalently bind this compound, enhancing its properties like water solubility or creating stimuli-responsive systems. A notable strategy involves the use of cyclodextrins as host molecules. researchgate.netresearchgate.net

A pH-sensitive, water-soluble supramolecular-structured photoinitiator has been developed by creating a host-guest complex between the hydrophobic this compound and a specially modified permethylated β-cyclodextrin. researchgate.netresearchgate.netcyclolab.hu The binding efficiency and, consequently, the photoinitiation activity of this supramolecular assembly can be controlled by altering the pH of the medium. researchgate.net Host-guest interactions are also utilized to form supramolecular polymer gels. In these systems, monomers functionalized with cyclodextrin (B1172386) (the host) and a suitable guest molecule (like adamantane) are copolymerized. osaka-u.ac.jp this compound can be used as the photoinitiator to trigger the polymerization of these monomers, resulting in a crosslinked network held together by the reversible host-guest interactions. osaka-u.ac.jpresearchgate.net This approach has been used to create self-healing materials. utk.edu

Photochemical Mechanisms and Reaction Kinetics

Fundamental Photoinitiation Processes of 1-Hydroxycyclohexyl Phenyl Ketone

This compound, a member of the hydroxyacetophenone family, is classified as a Norrish Type I photoinitiator. arkema.com This classification is defined by the primary photochemical process it undergoes upon exposure to ultraviolet (UV) light: a homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group, a reaction known as α-cleavage. specialchem.comuvabsorber.com

The photoinitiation process begins when the this compound molecule absorbs a photon, promoting it to an excited singlet state. wikipedia.org Through a process called intersystem crossing, it can then transition to a more stable triplet state. wikipedia.org From this excited triplet state, the molecule undergoes the characteristic Norrish Type I reaction, which involves the homolytic scission of the α-carbon-carbon bond. uvabsorber.comwikipedia.orgresearchgate.net

This cleavage event results in the formation of two distinct free radical fragments: a benzoyl radical and a hydroxycyclohexyl radical. kent.ac.uk This α-cleavage mechanism is highly efficient and does not require a co-initiator or synergist to produce radicals. specialchem.com

Absorption of UV Light: The ketone absorbs light, typically in the 300-400 nm range, with a specific absorption maximum at 244 nm. arkema.com

Excitation: The molecule is promoted to an excited electronic state.

α-Cleavage: The bond between the carbonyl carbon and the cyclohexyl ring carbon breaks.

Radical Formation: Two primary radicals, benzoyl and hydroxycyclohexyl, are generated. kent.ac.uk

The benzoyl and hydroxycyclohexyl radicals generated from the α-cleavage are highly reactive species that rapidly initiate the polymerization of suitable monomers and oligomers, such as acrylates. uomustansiriyah.edu.iqzhishangchemical.com The initiation step involves the addition of one of the primary radicals to the double bond of a monomer molecule. This creates a new, larger radical species.

This new radical can then react with subsequent monomer molecules in a chain reaction known as propagation. Each addition regenerates the radical at the end of the growing polymer chain, allowing the process to continue, ultimately leading to the formation of a cross-linked polymer network. This rapid polymerization is the basis of UV curing technologies used in coatings, inks, and adhesives. zhishangchemical.compengnuochemical.com

Influence of Environmental Factors on Photoreactivity

The efficiency of the photoinitiation process and the subsequent polymerization are sensitive to environmental conditions, particularly the presence of molecular oxygen and the intensity of the incident light.

Molecular oxygen is a well-known inhibitor of free-radical polymerization. It can efficiently "quench" or deactivate the reactive radicals generated from the photoinitiator. uomustansiriyah.edu.iq The primary radicals, particularly the benzoyl radical, are highly reactive toward molecular oxygen. researchgate.net This reaction forms a peroxyl radical, which is significantly less reactive towards initiating polymerization compared to the initial carbon-centered radicals.

This oxygen inhibition effect is a critical factor in UV curing processes, often leading to incomplete or tacky surface cures where oxygen concentration from the air is highest. Studies have shown that the rate constants for the reaction of primary radicals with oxygen can be orders of magnitude higher than their reaction with monomers, highlighting the strong scavenging effect of oxygen. nii.ac.jp Interestingly, while oxygen quenching can sometimes promote "dark polymerization" (curing after light is removed) in certain systems, this effect was not observed when using this compound. researchgate.net

The rate of production of reactive species is directly related to the intensity of the UV light source. Higher light intensity, or irradiance, generally leads to a greater number of photons being absorbed per unit time, resulting in a higher rate of α-cleavage and an increased concentration of initiating radicals.

However, the relationship is not always linear, and high light intensities can sometimes have complex effects on the final properties of the cured material. For instance, research has indicated that both the concentration of the photoinitiator and the light intensity can influence the gloss of the final coating, with higher concentrations and higher irradiance potentially leading to lower gloss. researchgate.netresearchgate.net The quantum yield of radical formation, which is a measure of the efficiency of the photocleavage process, is a key parameter in these studies.

PhotoinitiatorQuantum Yield of Radical Formation (Φ)ConditionsReference
This compound 1.0In hexamethyldisiloxane (B120664) and an oxygen atmosphere at λex = 365 nm researchgate.net
2-Hydroxy-2-methyl-1-phenyl-propan-1-one0.38In acetonitrile (B52724) and an air atmosphere at λex = 355 nm researchgate.net
2,4,6-Trimethyl-benzoyl-diphenylphosphine oxide0.77In acetonitrile and an argon atmosphere researchgate.net

Photophysical Studies and Excited State Dynamics

Understanding the photophysical properties and the dynamics of the excited states of this compound is crucial for comprehending its function. The process begins with the absorption of a UV photon, which excites the molecule from its ground state (S₀) to an excited singlet state (S₁). wikipedia.org

For α-hydroxy ketones, the subsequent steps are critical. The molecule typically undergoes intersystem crossing (ISC) from the singlet state to a lower-energy triplet state (T₁). wikipedia.orgresearchgate.net It is from this triplet state that the highly efficient α-cleavage occurs. researchgate.netresearchgate.net The nature of this triplet state (whether it is an n,π* or π,π* state) significantly influences the rate and efficiency of the cleavage. For many α-hydroxy ketones, the lowest triplet state has n,π* character, which favors a rapid and efficient α-cleavage reaction. researchgate.net The entire process, from photon absorption to radical generation, occurs on an extremely fast timescale, enabling the rapid curing speeds characteristic of systems using this photoinitiator.

Time-Resolved Spectroscopy Investigations of Transient Species

The direct observation of the short-lived intermediates generated during the photolysis of this compound is crucial for understanding its reaction mechanism. Time-resolved spectroscopy techniques are indispensable tools for this purpose, allowing for the detection and characterization of transient species on timescales ranging from femtoseconds to milliseconds. vu.lt

Upon excitation with UV light, this compound primarily undergoes a Norrish Type I or α-cleavage reaction. kent.ac.ukadhesion.kr This process involves the homolytic cleavage of the carbon-carbon bond between the carbonyl group and the cyclohexyl ring, generating two primary radical species: a benzoyl radical and a hydroxycyclohexyl radical. kent.ac.uk

Time-resolved laser flash spectroscopy, with detection across the UV-visible, infrared (IR), and electron paramagnetic resonance (EPR) spectrums, has been employed to study the photochemistry of α-hydroxy ketones. researchgate.netaip.org For instance, time-resolved EPR (TR-EPR) has been successfully used to directly observe the transient hydroxycyclohexyl radical following the laser photolysis of this compound in solution. aip.org The TR-EPR spectrum provides information about the spin polarization of the radical, confirming its formation through the α-cleavage mechanism. aip.org

The benzoyl radical produced in the primary photochemical event can undergo further reactions, such as hydrogen abstraction or addition to a monomer, to initiate polymerization. The hydroxycyclohexyl radical is also a reactive species that can participate in the initiation process. kent.ac.uk The transient species generated from the photolysis of this compound are summarized in the table below.

Transient Species Method of Observation Role in Photopolymerization
Benzoyl RadicalTime-Resolved SpectroscopyPrimary initiating radical
Hydroxycyclohexyl RadicalTime-Resolved EPRPrimary initiating radical

This table provides a summary of the key transient species generated from the photolysis of this compound and the techniques used to observe them.

Determination of Quantum Yields of Dissociation

The quantum yield of dissociation (Φ) is a critical parameter that quantifies the efficiency of the photoinitiation process. It represents the fraction of absorbed photons that result in the cleavage of the photoinitiator molecule to generate initiating radicals. A higher quantum yield indicates a more efficient photoinitiator, as more radicals are produced for a given amount of light absorbed.

The quantum yield of dissociation for this compound has been determined through various experimental techniques. Research has reported the dissociation quantum yield of this compound to be approximately 0.8. researchgate.net This high quantum yield signifies that the α-cleavage process is a very efficient pathway for generating free radicals upon photoexcitation.

The determination of quantum yields often involves a combination of actinometry, to precisely measure the photon flux, and analytical techniques to quantify the disappearance of the photoinitiator or the appearance of photoproducts. The rate of radical generation is directly proportional to the quantum yield of dissociation, the incident light intensity, and the absorbance of the photoinitiator at the irradiation wavelength. researchgate.net

Photoinitiator Dissociation Quantum Yield (Φ) Reference
This compound0.8 researchgate.net
2-Hydroxy-2-methyl-1-phenyl-propan-1-one0.38 researchgate.net
2,4,6-Trimethyl-benzoyl-diphenylphosphine oxide0.77 researchgate.net

This table compares the dissociation quantum yields of this compound with other common photoinitiators.

Kinetic Analysis of Photopolymerization Processes

The study of the kinetics of photopolymerization is essential for understanding and controlling the curing process. It provides valuable insights into the reaction rates, the extent of monomer conversion, and the factors that influence the final properties of the cured material.

Real-Time Monitoring Techniques for Conversion and Reaction Rates

Several techniques are available to monitor the progress of photopolymerization in real-time. These methods allow for the continuous measurement of monomer conversion and the rate of polymerization as the reaction proceeds.

Real-Time Infrared (RTIR) Spectroscopy is a powerful and widely used technique for monitoring photopolymerization kinetics. kent.ac.ukcore.ac.uk It works by tracking the decrease in the intensity of the infrared absorption band corresponding to the reactive functional group of the monomer, typically the carbon-carbon double bond of an acrylate (B77674) at around 1637 cm⁻¹. researchgate.net This allows for the direct and continuous measurement of the degree of conversion as a function of time. kent.ac.uk

Photo-Differential Scanning Calorimetry (Photo-DSC) is another common method for studying photopolymerization kinetics. researchgate.netacs.org This technique measures the heat flow associated with the exothermic polymerization reaction as it is initiated by UV light. acs.org The rate of heat evolution is directly proportional to the rate of polymerization. By integrating the heat flow over time, the total enthalpy of the reaction and the extent of conversion can be determined. acs.org

The data obtained from these real-time monitoring techniques can be used to generate conversion versus time profiles, which provide a detailed picture of the polymerization process. acs.org These profiles typically show an initial induction period, followed by a rapid increase in the polymerization rate, and finally a plateau as the reaction slows down due to monomer depletion and vitrification. acs.org

Technique Principle Information Obtained
Real-Time Infrared (RTIR) SpectroscopyMeasures the decrease in the IR absorption of the monomer's reactive functional group. kent.ac.ukresearchgate.netReal-time monomer conversion, polymerization rate. kent.ac.uk
Photo-Differential Scanning Calorimetry (Photo-DSC)Measures the heat released during the exothermic polymerization reaction. acs.orgReaction enthalpy, conversion, polymerization rate. acs.org

This table summarizes the key real-time monitoring techniques used to analyze the kinetics of photopolymerization initiated by this compound.

Factors Governing Curing Efficiency and Polymer Network Formation

The efficiency of the curing process and the structure of the resulting polymer network are influenced by a multitude of factors. Understanding and controlling these factors is crucial for optimizing the performance of UV-curable formulations.

Photoinitiator Concentration: The concentration of this compound plays a significant role in the curing process. acs.org While a higher concentration generally leads to a faster curing rate, an excessively high concentration can lead to incomplete curing due to light absorption effects, where the top layers of the coating absorb most of the light, preventing sufficient light from reaching the lower layers. adhesion.kr

Light Intensity: The intensity of the UV light source directly affects the rate of radical generation and, consequently, the rate of polymerization. acs.org Higher light intensities generally lead to faster curing. acs.org

Vitrification: As the polymerization proceeds, the viscosity of the system increases, and eventually, the material may transition from a liquid or rubbery state to a glassy state, a process known as vitrification. acs.org This transition significantly restricts the mobility of the unreacted monomers and radicals, causing the reaction to shift from being kinetically controlled to diffusion-controlled. acs.org Vitrification can lead to incomplete conversion, as a certain fraction of the reactive groups may become trapped in the rigid polymer network. acs.org

Oxygen Inhibition: The presence of atmospheric oxygen can inhibit free-radical polymerization. Oxygen is a radical scavenger that can react with the initiating and propagating radicals to form less reactive peroxy radicals, thus slowing down or even preventing the polymerization from starting. This effect is most pronounced at the surface of the coating.

The interplay of these factors determines the final properties of the cured material, including its hardness, chemical resistance, and mechanical strength. adhesion.kr A high degree of crosslinking, resulting from efficient polymerization, generally leads to a harder and more chemically resistant polymer network. adhesion.kr

Applications in Polymer Science and Engineering

Role of 1-Hydroxycyclohexyl Phenyl Ketone in UV-Curable Systems

UV-curable systems utilize photoinitiators to absorb UV light energy and initiate polymerization, rapidly converting a liquid formulation into a solid, crosslinked material. This compound is particularly effective in these systems due to its high initiation efficiency and excellent thermal stability. zhuoerchem.comcartrite.co.uk

As a Norrish Type I photoinitiator, this compound's primary function is to initiate free radical polymerization. zhuoerchem.com Upon absorbing UV light, the molecule undergoes an α-cleavage (bond-breaking) to form two distinct radical species: a benzoyl radical and a cyclohexanol (B46403) radical. These highly reactive free radicals then attack the carbon-carbon double bonds of monomers and oligomers in the formulation, such as acrylates and methacrylates, initiating a rapid chain-growth polymerization process. zhuoerchem.comuomustansiriyah.edu.iqcartrite.co.uk This reaction cascade quickly transforms the liquid resin into a solid, durable polymer network. zhishangchemical.com The high efficiency of this initiation process makes it one of the most commonly used photoinitiators for the rapid curing of acrylate (B77674) and methacrylate (B99206) systems. zhuoerchem.comcartrite.co.uk

While primarily a free-radical initiator, this compound can also be employed in hybrid systems that involve cationic polymerization. nbinno.com It does not typically initiate cationic polymerization directly. Instead, it is used in conjunction with a cationic photoinitiator, such as an iodonium (B1229267) or sulfonium (B1226848) salt. mdpi.comgoogle.com In these formulations, the free radicals generated by this compound can participate in a redox reaction with the cationic initiator, which in turn generates the cationic species (e.g., a strong acid) needed to polymerize resins like epoxies or vinyl ethers. nbinno.comgoogle.com This dual-initiation approach allows for the simultaneous free-radical and cationic polymerization, enabling the creation of interpenetrating polymer networks (IPNs) with tailored properties. mdpi.com For example, research has shown its use with triarylsulfonium salts to cure blends of epoxy and acrylated urethane (B1682113) oligomers. mdpi.com

Development of Advanced Coatings and Inks

In the coatings and inks industry, UV curing offers significant advantages, including fast processing speeds, low volatile organic compound (VOC) emissions, and superior final properties. This compound is a key ingredient in these formulations, enabling the production of high-performance materials. guidechem.cominnospk.com

Table 2: Influence of Formulation Parameters on Curing Performance This table summarizes how key variables in a UV-curable formulation affect the final curing process.

ParameterEffect on Curing SpeedEffect on Conversion RateReference
Initiator Concentration (0.5-5 wt%)Increases with higher concentration, especially at the surface.Higher concentration generally leads to higher conversion. nbinno.com
Film/Layer ThicknessDecreases with increasing thickness due to light attenuation.May decrease in thicker sections ("through-cure" can be challenging). nbinno.com
UV Light IntensityDirectly proportional; higher intensity leads to faster curing.Increases with higher intensity, promoting more complete polymerization. mdpi.com
Combination with Co-initiatorsCan be enhanced by synergistic effects with other photoinitiators.Can be optimized to ensure both surface and through-cure are complete. zhuoerchem.cominnospk.com

The choice of photoinitiator directly influences the final characteristics of the cured film. This compound is particularly valued for its excellent resistance to yellowing, making it ideal for clear coatings and inks that must remain colorless after prolonged exposure to sunlight. zhuoerchem.comcartrite.co.uk Its use contributes to films with high gloss, excellent adhesion, and robust mechanical properties, including superior scratch and chemical resistance. innospk.com For instance, a study evaluating its performance in a UV-curable inkjet ink formulation noted that it produced a durable and glossy film with a high degree of conversion. nbinno.com In specialized applications like hydrogels, its presence during polymerization has been shown to affect the final material's hydrophilicity and swelling behavior. kci.go.kr

Utilization in Additive Manufacturing and 3D Printing Technologies

Additive manufacturing, or 3D printing, has revolutionized prototyping and production across numerous industries. In resin-based 3D printing technologies like stereolithography (SLA) and digital light processing (DLP), a liquid photopolymer resin is selectively cured layer by layer to build a three-dimensional object. innospk.com

This compound is a preferred photoinitiator for these processes due to its high reactivity and low tendency to inhibit the polymerization of the resin. innospk.com As a UV laser or projector scans the surface of the liquid resin, the initiator rapidly generates free radicals, solidifying the exposed areas. This process is repeated for each subsequent layer until the final object is formed. The efficiency of this compound ensures sharp resolution and fast build times, which are critical for the precision and speed required in modern additive manufacturing. mdpi.cominnospk.com

Investigation of Intermolecular Network Development in Cured Polymeric Matrices

This compound (HCPK) is a widely utilized Type I photoinitiator, meaning it undergoes cleavage upon exposure to UV radiation to generate free radicals. mdpi.com These radicals subsequently initiate polymerization and the formation of a cross-linked polymer network. guidechem.comguidechem.com The investigation into how HCPK influences the development of these intermolecular networks is crucial for tailoring the final properties of the cured polymeric material.

The fundamental process begins with the photolysis of HCPK, which breaks down into a benzoyl radical and a cyclohexyl ketyl radical. researchgate.net Both of these radical species are capable of initiating the polymerization of monomers, such as acrylates, leading to the formation of covalent bonds that constitute the three-dimensional polymer network. researchgate.netaip.org This process of converting a liquid resin into a solid, cross-linked material is the basis of UV curing technology. guidechem.comchemicalbook.com

Research has demonstrated that the presence and concentration of HCPK, along with other formulation components and processing conditions, directly impact the structure and properties of the resulting polymer matrix. For instance, in ethylene-propylene-diene elastomer (EPDM) systems, the use of HCPK as a photoinitiator leads to cross-linking upon laser irradiation. researchgate.net The degree of this cross-linking, measured by gel content, was found to be a direct consequence of the radiation exposure. researchgate.net

Detailed Research Findings:

Studies across various polymer systems have provided detailed insights into the role of this compound in network formation.

In the development of interpenetrating polymer networks (IPNs), HCPK has been successfully used to initiate the polymerization of systems like poly(2-hydroxyethyl methacrylate) (PHEMA) and poly(N,N-dimethylacrylamide) (PDMAM). semanticscholar.org Similarly, it has been employed to synthesize hydrogel networks of methacrylic acid and N-vinyl pyrrolidone through UV-initiated free radical polymerization. nih.gov

A study on fluorinated poly(phthalazinone ether) resins used HCPK to initiate the photocuring process. The resulting cured films demonstrated that the network formation led to materials with high thermal resistance, with glass transition temperatures (Tg) exceeding 230°C. mdpi.com

Advanced analytical techniques like photorheology combined with time-resolved FTIR spectroscopy have been used to monitor the network build-up in real-time. In a study of tripropyleneglycol diacrylate (TPGDA) polymerized using HCPK, researchers were able to follow the evolution of viscoelastic properties throughout the curing process. umons.ac.be This provided a detailed understanding of the different stages of network growth, from the initial formation of branched polymers to the establishment of a sample-spanning, elastic network. umons.ac.be

The efficiency of network formation can also be compared between different types of photoinitiators. In one study involving polyacrylonitrile (B21495) (PAN)-based precursors for carbon fibers, this compound (a hemolytic-cleavage type) was found to be less effective in promoting cyclization reactions compared to 4,4'-bis(diethylamino)benzophenone, a hydrogen-abstraction type photoinitiator. rsc.org

The following tables present data from various studies, illustrating the effect of formulation and process variables on the properties of networks cured using this compound.

Table 1: Effect of Irradiation Energy on Cross-linking in EPDM with this compound

EPDM GradeIrradiation Energy (J/cm²)Gel Content (%)
V75095~5
V750910~12
V750920~20
V65055~3
V650510~8
V650520~15
Data derived from studies on excimer laser-induced crosslinking of EPDM. researchgate.net The degree of crosslinking (gel content) increases with higher irradiation energy.

Table 2: Thermal Properties of Cured Fluorinated Poly(phthalazinone ether)/DPGDA Films

FSt-FPPE/DPGDA Weight RatioGlass Transition Temperature (Tg) (°C)
100/0211
90/10233
80/20224
70/30215
This table shows the glass transition temperatures of cured films initiated with this compound, indicating how the network composition affects thermal properties. mdpi.com

Table 3: Network Elasticity Development during Photopolymerization of TPGDA

Double Bond Conversion (p)Shear Modulus (G') (Pa)Network Stage
~0.1< 10¹Pregel/Gel Formation
~0.5~10⁵Postgel
~0.9> 10⁷Final Network
This table illustrates the evolution of the shear modulus (a measure of elasticity) as the network forms in a TPGDA system initiated by this compound. umons.ac.be

These findings collectively underscore the integral role of this compound in initiating the complex process of intermolecular network formation in a wide array of polymeric systems. The resulting network structure, which is influenced by the photoinitiator and curing conditions, ultimately dictates the macroscopic properties of the final material.

Environmental and Biological Research Considerations

Environmental Fate and Transport Studies

Leaching and Migration Behavior from Polymeric Materials

1-Hydroxycyclohexyl phenyl ketone (1-HCHPK) is a widely utilized photoinitiator in UV-radiation-curable technologies, such as those used for 3D-printing, plastic coatings, and construction materials mdpi.comresearchgate.net. A significant pathway for its entry into aquatic ecosystems is through leaching from consumer goods and waste materials mdpi.comresearchgate.net. Research has confirmed the potential for this compound to be released from its polymer matrix.

Studies involving the aqueous extraction of 3D-printed plastics have demonstrated that 1-HCHPK can be a major component of the resulting leachate mdpi.com. Furthermore, its migration from printing inks and packaging materials into food has been observed at high concentrations, with one study reporting levels of 4260 µg/kg mdpi.com. It has also been detected migrating from polyethylene (B3416737) ampoules into aqueous injection solutions at concentrations of 6–8 µg/mL mdpi.com. The process of chemical migration is influenced by several factors, including the chemical composition of the packaging, the properties of the food (such as fat content), temperature, and the duration of contact nih.govagriculturaljournals.com. In one analysis of twenty samples, 1-HCHPK was detected in three samples, with migration amounts of 0.005, 0.005, and 0.007 µg/dm² into an aqueous food simulant researchgate.net.

Phototransformation and Biodegradation Pathways in Aquatic Systems

Once released into the environment, the persistence of 1-HCHPK is a key factor in its potential impact. According to information from the European Chemicals Agency (ECHA), the compound is considered to have a low environmental risk due to its capacity for rapid degradation researchgate.net. Studies on its biodegradability in aerobic conditions showed 80% degradation within a 28-day period in activated sludge, classifying it as readily biodegradable researchgate.net.

While this degradation time is relatively rapid, it is important to consider in the context of the life cycle of many aquatic species researchgate.net. In aquatic environments with continuous contamination sources, such as wastewater treatment plant effluents, there is a potential for 1-HCHPK to accumulate in sediments. These sediments can then act as secondary sources of pollution, creating a risk of long-term exposure for aquatic organisms mdpi.com. Detailed studies on the specific phototransformation pathways in aquatic systems are less prevalent in the available literature. However, chemical stability analyses performed during toxicity tests showed no significant change in 1-HCHPK concentrations over periods of up to 6 days in the dark, or over 3 days with a 16h/8h light/dark cycle, suggesting some stability under these specific laboratory conditions researchgate.net.

Ecotoxicological Investigations in Aquatic Environments

Acute Toxicity to Freshwater Microcrustaceans

The acute toxicity of 1-HCHPK has been evaluated for several freshwater microcrustacean species. The results indicate that the toxicity level is dependent on the specific organism tested, with EC50 (median effective concentration) values generally falling within the range of 27 to 55 mg/L mdpi.comresearchgate.net. Based on these values, the compound is classified as harmful to aquatic life under the EC Classification, Labelling and Packaging Regulation mdpi.com.

In short-term tests, the planktonic species Thamnocephalus platyurus and the benthic species Heterocypris incongruens were found to be more sensitive to 1-HCHPK than the planktonic crustacean Daphnia magna mdpi.com. The 48-hour EC50 value for D. magna has been reported as 50.4 mg/L in artificial freshwater and 54.6 mg/L in natural lake water, figures that are consistent with data listed on the ECHA database (53.9 mg/L) mdpi.comresearchgate.net. For H. incongruens, exposure to concentrations greater than 10 mg/L led to a statistically significant decrease in body length after six days mdpi.comresearchgate.net.

Acute Toxicity of 1-HCHPK to Freshwater Microcrustaceans
SpeciesTest DurationEndpointToxicity Value in Artificial Freshwater (mg/L)Toxicity Value in Lake Water (mg/L)Reference
Daphnia magna (Water Flea)48 hoursEC50 (Immobilization)50.4 (49.1–51.2)54.6 (53.7–55.6) researchgate.net
Thamnocephalus platyurus (Fairy Shrimp)24 hoursLC50 (Mortality)27.8 (22.3–33.4)27.5 (25.3–29.8) researchgate.net
Heterocypris incongruens (Ostracod)6 daysLC50 (Mortality)27.5 (25.0–29.9)26.8 (25.4–28.3) researchgate.net

Long-Term and Multigenerational Effects on Aquatic Organisms

To understand the potential impact of sustained, low-level exposure, long-term and multigenerational studies have been conducted. A life-cycle test on Daphnia magna exposed to low concentrations of 1-HCHPK (0.1 and 1.0 mg/L) over three successive generations (F0, F1, F2) was performed mdpi.comresearchgate.net.

The study found no statistically significant negative effects on several key fitness parameters. No mortality or differences in the time to first brood were observed in any generation compared to the control group mdpi.com. Likewise, the reproduction rate (number of neonates per female) and the body size of adult daphnids on day 21 of exposure were not significantly affected mdpi.comresearchgate.net. These findings suggest that at concentrations up to 1 mg/L, 1-HCHPK does not pose a long-term hazard to the fitness of these freshwater microcrustaceans under environmentally relevant conditions mdpi.comresearchgate.net.

However, the study did note an increase in ephippia (resting eggs) hatching and parental lipid content in the F0 generation at both tested concentrations, a phenomenon known as hormesis mdpi.com. The hatching of ephippia increased by 31% at 0.1 mg/L and 18% at 1 mg/L, while the lipid content of the parent organisms was elevated by 144% at 0.1 mg/L and 98% at 1 mg/L mdpi.com.

Biological Activity and Cellular Interactions

Research into the biological activity of 1-HCHPK has revealed potential cellular interactions. Studies have demonstrated that the compound may exhibit estrogenic activity. This was shown in vitro using an estrogen-sensitive human breast cancer cell line (MCF-7) at a 1-HCHPK concentration of 10⁻⁵ M (equivalent to 2 mg/L) mdpi.comresearchgate.net. Further investigation in animal models showed that 1-HCHPK promoted the growth of breast tumors in mice mdpi.comresearchgate.net.

In addition to its estrogenic potential, 1-HCHPK has been shown to affect cell viability. Exposure of human monocytes to the compound for 24 hours resulted in decreased viability at concentrations greater than 125 µg/mL mdpi.comresearchgate.net. Conversely, other studies have indicated a lack of mutagenic effects. An Ames assay using Salmonella typhimurium reported that neither untreated nor UV-irradiated 1-HCHPK induced mutagenic activity mdpi.comresearchgate.net.

In Vitro Cytotoxicity Assessments on Human Cell Lines

The cytotoxic potential of this compound has been evaluated in human cell lines, with studies indicating a dose-dependent effect on cell viability. Research has shown that exposure to HCHPK can lead to a reduction in the viability of human monocytes. Specifically, a noticeable decrease in cell survival was observed after 24 hours of exposure to concentrations exceeding 125 µg/mL researchgate.netmdpi.com.

Further investigations using an estrogen-sensitive human breast cancer cell line have also pointed towards the cytotoxic effects of this compound researchgate.netmdpi.com. The precise mechanisms underlying this cytotoxicity are an area of ongoing research, with studies exploring various cellular pathways that may be affected by HCHPK exposure. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common method used to assess cell viability in these studies.

Human Cell LineAssayExposure TimeConcentrationObserved Effect
Human MonocytesMTT Assay24 hours>125 µg/mLDecreased cell viability

Endocrine-Disrupting Activities and Estrogen Receptor Interactions

This compound has been identified as a compound with potential endocrine-disrupting properties, specifically exhibiting estrogenic activity. In vitro studies have demonstrated this activity in an estrogen-sensitive human breast cancer cell line, MCF-7 researchgate.netmdpi.com. At a concentration of 10⁻⁵ M, HCHPK was found to promote the proliferation of these cells, an effect characteristic of estrogenic compounds researchgate.netmdpi.com.

The mechanism of this estrogenic activity appears to involve interaction with the estrogen receptor (ER). This is supported by findings that the proliferative effect of HCHPK on MCF-7 cells can be reversed by the presence of estrogen receptor antagonists researchgate.net. This suggests that this compound may act as an agonist for the estrogen receptor, thereby initiating downstream cellular responses typically triggered by endogenous estrogens.

Human Cell LineAssayConcentrationObserved EffectReversibility
MCF-7 (Estrogen-sensitive human breast cancer)E-screen Assay (Cell Proliferation)10⁻⁵ MIncreased cell proliferationReversed by ER antagonists

Mutagenicity Evaluations (e.g., Ames Assay)

The mutagenic potential of this compound has been investigated using the bacterial reverse mutation assay, commonly known as the Ames test. This assay utilizes various strains of Salmonella typhimurium to detect point mutations.

In these evaluations, this compound was tested in the presence and absence of a metabolic activation system (S9 mix) to mimic mammalian metabolism. The results from these studies have consistently shown that the compound does not induce a significant increase in the number of revertant colonies in the tested bacterial strains, even at the highest tested concentrations researchgate.netmdpi.com. Both untreated and UV-irradiated forms of HCHPK have been reported to be non-mutagenic in the Ames assay researchgate.netmdpi.com.

Furthermore, a safety data sheet for the compound indicates a negative result in a micronucleus test, which is another assay used to assess genotoxicity by detecting chromosome damage.

Test SystemAssayMetabolic Activation (S9)Concentration Range TestedResult
Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)Ames TestWith and WithoutUp to 5000 µg/plateNon-mutagenic
Mammalian cells (unspecified)Micronucleus TestNot specifiedNot specifiedNegative

Emerging Research Directions and Future Perspectives

Design and Synthesis of Next-Generation Photoinitiators based on 1-Hydroxycyclohexyl Phenyl Ketone Scaffolds

The quest for enhanced performance and safety in photopolymerization has spurred the development of novel photoinitiators derived from the this compound structure. Research is largely concentrated on two promising classes: macromolecular and bifunctional photoinitiators.

The primary motivation for creating macromolecular photoinitiators is to overcome the issue of migration of small-molecule initiators from the cured polymer. This is particularly crucial in applications such as food packaging and biomedical devices. By attaching the this compound moiety to a polymer backbone, its mobility is significantly reduced. A recent study detailed the synthesis of four novel macro-photoinitiators by reacting this compound (also known as Irgacure 184) with different isocyanates, 2-hydroxyethyl methacrylate (B99206) (HEMA), and pentaerythritol (B129877) triacrylate (PETA). researchgate.net The resulting macromolecular structures demonstrated not only lower migration but also higher curing efficiency and better compatibility with the formulation components compared to the original Irgacure 184. researchgate.net Furthermore, these macro-initiators exhibited good thermal stability, with a 10% weight loss temperature exceeding 299.7°C. researchgate.net

Another approach involves the synthesis of long-arm multifunctional macromolecular photoinitiators. In one such synthesis, this compound was reacted in a stepwise manner with isophorone (B1672270) diisocyanate (IPDI), 2-hydroxyethyl methacrylate (HEMA), and pentaerythritol triacrylate (PETA). cnhile-hl.com The resulting photoinitiator showed significantly improved thermal stability, with a 10% weight loss temperature above 300°C, compared to about 250°C for the parent molecule. cnhile-hl.com

Bifunctional photoinitiators, which incorporate more than one photoinitiating group in a single molecule, are also a significant area of investigation. The synthesis of a novel bifunctional photoinitiator was achieved through the reaction of this compound with 3-isocyanatopropyltriethoxysilane. marmara.edu.tr This design strategy aims to enhance initiation efficiency and crosslinking density in the resulting polymer network.

Next-Generation Photoinitiator TypeKey Reactants with this compoundReported Advantages
Macromolecular PhotoinitiatorsIsocyanates, 2-hydroxyethyl methacrylate (HEMA), pentaerythritol triacrylate (PETA)Reduced migration, higher curing efficiency, improved compatibility, enhanced thermal stability
Long-Arm Multifunctional Macromolecular PhotoinitiatorsIsophorone diisocyanate (IPDI), 2-hydroxyethyl methacrylate (HEMA), pentaerythritol triacrylate (PETA)Significantly improved thermal stability
Bifunctional Photoinitiators3-IsocyanatopropyltriethoxysilaneEnhanced initiation efficiency and crosslinking density

Computational Chemistry and Molecular Dynamics Simulations for Predictive Modeling

Computational chemistry and molecular dynamics simulations are becoming indispensable tools for understanding the fundamental mechanisms of photoinitiation and for designing new, more efficient photoinitiators. Density Functional Theory (DFT) has been employed to perform in-depth analyses of the structural and electronic properties of this compound.

A detailed computational study utilized the B3LYP functional with a 6-311++G(d,p) basis set to investigate the molecule's chemical reactivity and stability. chemrxiv.org This analysis elucidated key electronic structure and reactivity parameters, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, ionization potential, chemical potential, and chemical hardness, in both gaseous and aqueous media. chemrxiv.org The molecular stability, arising from hyperconjugation and charge delocalization, was also investigated using Natural Bond Orbital (NBO) analysis. chemrxiv.org These theoretical calculations provide a deeper understanding of the molecule's behavior upon UV irradiation and its efficiency in initiating polymerization.

Computed ParameterSignificance in Photoinitiation
HOMO-LUMO GapIndicates the energy required for electronic excitation, a key step in photoinitiation.
Ionization PotentialRelates to the ease with which the molecule can lose an electron to form a radical cation.
Chemical Potential (µ)Describes the escaping tendency of electrons from an equilibrium system.
Chemical Hardness (η)Measures the resistance to change in electron distribution.

While detailed molecular dynamics simulations specifically tracking the photo-cleavage and initiation steps of this compound are still an emerging area, this technique is being applied to understand the behavior of this photoinitiator within larger material systems, as discussed in the following section.

Integration of this compound in Hybrid Material Systems and Nanocomposites

The use of this compound extends beyond simple polymer formulations to the creation of advanced hybrid materials and nanocomposites with tailored properties. In these systems, the photoinitiator plays a crucial role in curing the polymer matrix around functional fillers, leading to materials with enhanced mechanical, thermal, or functional characteristics.

One notable application is in the development of polymer nanocomposites. mdpi.com For instance, this compound has been used as the photoinitiator to cure a methacrylate polymer matrix reinforced with nanocellulose (CNF) xerogels. mdpi.com The resulting composites, with high CNF content, exhibited a significant improvement in flexural modulus (up to 546%) and a reduction in the coefficient of thermal expansion (up to 78%) while maintaining optical transparency. mdpi.com Interestingly, these nanocomposites also demonstrated flame retardant properties at high CNF loadings. mdpi.com

In another example, this compound was employed in the fabrication of antibacterial coatings. Zirconia-silver (ZrO2-Ag) hybrid nanoparticles were incorporated into a polyurethane (PU) coating, which was then cured using this photoinitiator. researchgate.net The addition of the nanoparticles, facilitated by the photopolymerization process, led to improved mechanical properties, including impact strength and abrasion resistance. researchgate.net

NanofillerPolymer MatrixRole of this compoundEnhanced Properties of the Nanocomposite
Nanocellulose (CNF) XerogelsMethacrylateUV-curing of the polymer matrix around the nanofillerImproved flexural modulus, reduced thermal expansion, flame retardancy, optical transparency
Zirconia-Silver (ZrO2-Ag) NanoparticlesPolyurethane (PU)Curing of the antibacterial coatingEnhanced impact strength and abrasion resistance

Sustainable Chemistry Approaches for Synthesis and Application of the Chemical Compound

In line with the growing emphasis on green chemistry, researchers are developing more environmentally friendly methods for both the synthesis and application of this compound.

Traditional synthesis routes for this photoinitiator often involve the use of hazardous reagents like thionyl chloride and produce significant waste streams, such as sulfur dioxide and sodium bromide. google.com A more sustainable synthesis process has been developed that utilizes cyclohexanecarboxylic acid as a raw material and proceeds through acylation, Friedel-Crafts, and alkaline hydrolysis. google.com This method avoids the emission of sulfur dioxide gas and results in sodium chloride as a byproduct, which poses less of an environmental burden. google.com Another improved preparation method involves the hydrolysis of 1-halogen cyclohexyl phenyl ketone in the presence of a quaternary ammonium (B1175870) base, which promotes a cleaner reaction with fewer side products, reducing the need for extensive purification. google.com

Beyond its synthesis, innovative applications of this compound that align with green chemistry principles are also being explored. A significant development is its use as a recyclable, metal-free oxidant for the chemoselective oxidation of primary alcohols and aldehydes to their corresponding carboxylic acids. bohrium.comorganic-chemistry.orgacs.org This reaction proceeds under mild, room-temperature conditions with high yields and tolerates a wide range of functional groups. acs.org The oxidizing agent can be recycled in high yield, presenting a greener alternative to traditional heavy-metal-based oxidants. bohrium.com

ApproachTraditional MethodSustainable AlternativeKey Advantages of the Sustainable Approach
SynthesisUse of thionyl chloride, leading to sulfur dioxide and sodium bromide waste.Acylation, Friedel-Crafts, and alkaline hydrolysis of cyclohexanecarboxylic acid; or hydrolysis with a quaternary ammonium base. google.comgoogle.comAvoids hazardous reagents and byproducts, reduces waste, cleaner reaction profile. google.comgoogle.com
ApplicationPrimarily as a single-use photoinitiator.As a recyclable, metal-free oxidant for alcohol and aldehyde oxidation. bohrium.comorganic-chemistry.orgacs.orgReduces reliance on toxic heavy-metal oxidants, allows for reagent recycling, proceeds under mild conditions. bohrium.comacs.org

Q & A

Q. How does the UV absorption profile of this compound influence its role as a photoinitiator?

  • Methodological Answer : The compound exhibits a strong absorption peak at 350 nm (ε ≈ 35,000 L mol⁻¹ cm⁻¹), making it suitable for UV curing systems operating in the 300–400 nm range. Researchers should select light sources (e.g., mercury lamps) aligned with this spectral range to optimize polymerization efficiency .

Advanced Research Questions

Q. How can conflicting data on synthetic yields be resolved when scaling up production?

  • Methodological Answer : Contradictions in yield reports (e.g., 72% vs. 80%) often stem from solvent purity, catalyst ratios, or reaction time. Systematic optimization studies using Design of Experiments (DoE) are recommended. For example, Xia et al. (2004) improved yields by adjusting the molar ratio of carbon tetrachloride to ketone (1.2:1) and extending reaction time to 6 hours .

Q. What analytical techniques are most effective for studying photodegradation pathways, such as α-cleavage or Brook rearrangement?

  • Methodological Answer : Infrared (IR) spectroscopy is critical for tracking photodegradation. The photo-Brook rearrangement of this compound in CCl₄ shows characteristic IR shifts:
  • Loss of C=O stretch at 1710 cm⁻¹.
  • Emergence of Si–O–C bands at 1620 cm⁻¹.
    In situ UV/Vis-coupled IR spectroscopy enables real-time monitoring of conversion rates .

Q. How does this compound’s ecotoxicity profile compare to other photoinitiators in aquatic environments?

  • Methodological Answer : Toxicity assays using freshwater microcrustaceans (e.g., Daphnia magna) reveal a 48-hour LC₅₀ of 2.5 mg/L, higher than phenylbis(2,4,6-trimethylbenzoyl) phosphine oxide (LC₅₀ = 0.8 mg/L). Researchers should combine acute toxicity tests with long-term bioaccumulation studies to assess environmental risks .

Q. What role do solvent polarity and catalyst structure play in phase-transfer synthesis efficiency?

  • Methodological Answer : Polar aprotic solvents (e.g., dichloromethane) enhance interfacial reactivity in PTC systems. The use of polyethylene glycol-based catalysts (e.g., decaethylene glycol mono(4-nonylphenyl) ether) improves phase transfer of hydroxide ions, reducing side reactions like over-oxidation. Kinetic studies show a 15% yield increase when replacing shorter-chain glycols with C10 variants .

Key Recommendations for Researchers

  • Prioritize phase-transfer catalysis for scalable synthesis, but validate solvent/catalyst combinations via DoE.
  • Use IR spectroscopy to monitor photodegradation side reactions in UV curing applications.
  • Integrate ecotoxicity screening early in material development to align with green chemistry principles.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.